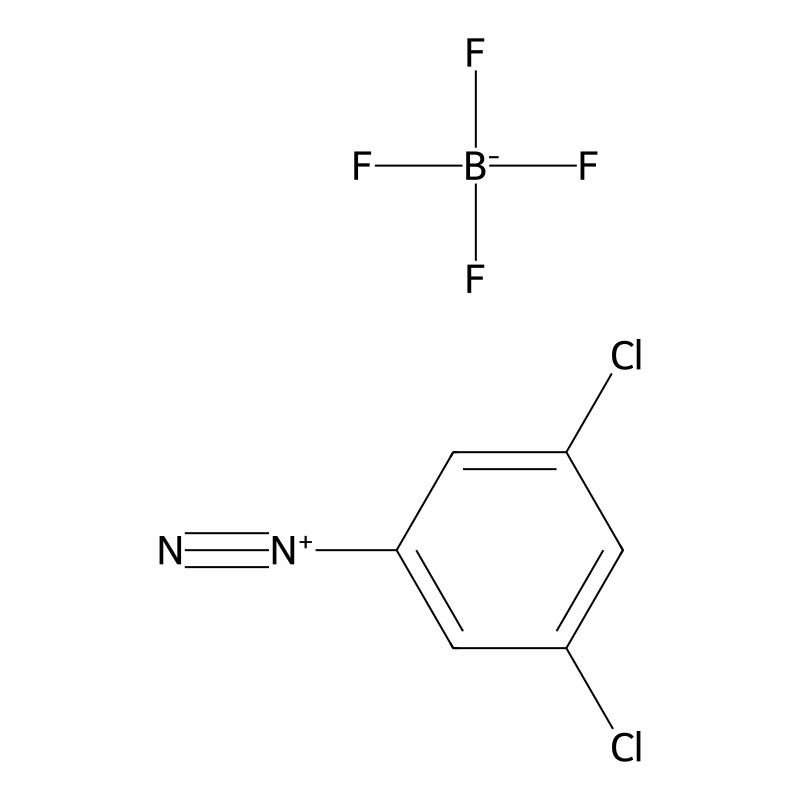

3,5-Dichlorophenyldiazonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diazonium Coupling Reactions

- One of the most prominent uses of 3,5-dichlorophenyldiazonium tetrafluoroborate is in diazonium coupling reactions. These reactions involve the formation of an azo bond (N=N) between a diazonium ion (ArN₂+ ) and an aromatic compound containing an electron-rich activating group. 3,5-Dichlorophenyldiazonium tetrafluoroborate serves as a source of the diazonium ion, allowing the introduction of a 3,5-dichlorophenyl group onto various aromatic molecules. This technique is valuable for synthesizing dyes, pigments, and pharmaceuticals [].

Source

Sandmeyer Reaction

- ,5-Dichlorophenyldiazonium tetrafluoroborate can be employed in the Sandmeyer reaction, a method for converting diazonium salts into aryl halides. By reacting the diazonium ion with cuprous halide (CuX), the corresponding aryl halide (ArX) is formed. In this case, 3,5-dichlorophenyldiazonium tetrafluoroborate can be used to synthesize various 3,5-dichlorobromo or chloro-substituted aromatic compounds.

Source

Other Applications

- Research has explored the use of 3,5-Dichlorophenyldiazonium tetrafluoroborate in other areas, including:

- Electron transfer chemistry: The compound's ability to participate in redox reactions makes it a potential candidate for studying electron transfer processes [].

- Microwave-assisted organic synthesis: The use of microwave irradiation can accelerate diazonium coupling reactions, and 3,5-dichlorophenyldiazonium tetrafluoroborate has been investigated in this context [].

- Thiocyanation reactions: Studies suggest the compound's utility in catalytic thiocyanation reactions, introducing a thiocyanate group (SCN) onto aromatic molecules [].

- Electrochemical reduction: Research has explored the electroreduction of 3,5-dichlorophenyldiazonium tetrafluoroborate to understand the behavior of diazonium ions under electrochemical conditions.

3,5-Dichlorophenyldiazonium tetrafluoroborate is a diazonium salt with the chemical formula C₆H₃Cl₂N₂BF₄ and a CAS number of 350-67-4. It appears as a tan powder and has a molecular weight of 260.8 g/mol. This compound is notable for its stability and solubility properties, being sparingly soluble in dimethyl sulfoxide and methanol, while exhibiting very slight solubility in water . The presence of chlorine atoms in the phenyl ring contributes to its reactivity, making it a valuable intermediate in various chemical syntheses.

- Electrophilic Aromatic Substitution: The diazonium group can act as an electrophile, allowing for substitution reactions with various nucleophiles. For example, it can react with phenols or amines to form azo compounds.

- Reduction Reactions: Under certain conditions, the diazonium group can be reduced to form corresponding amines.

- Coupling Reactions: This compound can couple with activated aromatic compounds to produce azo dyes, which are widely used in the textile industry.

While specific biological activity data on 3,5-Dichlorophenyldiazonium tetrafluoroborate is limited, diazonium salts are generally known for their potential toxicity and mutagenic properties. The compound may pose risks such as chemical burns upon contact with skin or mucous membranes . Its derivatives have been studied for their interactions with biological systems, particularly in the context of environmental toxicology.

The synthesis of 3,5-Dichlorophenyldiazonium tetrafluoroborate typically involves the following steps:

- Preparation of 3,5-Dichloroaniline: This precursor is synthesized through chlorination of aniline.

- Diazotization: The 3,5-Dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

- Formation of Tetrafluoroborate Salt: The diazonium salt is then reacted with tetrafluoroboric acid to yield 3,5-Dichlorophenyldiazonium tetrafluoroborate.

This method highlights the importance of controlling reaction conditions to ensure high yields and purity of the final product .

3,5-Dichlorophenyldiazonium tetrafluoroborate serves various applications:

- Synthesis of Azo Dyes: It is widely used as an intermediate in the production of azo dyes due to its ability to undergo coupling reactions.

- Chemical Research: The compound is utilized in laboratories for studying reaction mechanisms involving diazonium salts.

- Materials Science: It can be employed in the development of functional materials owing to its reactive nature.

Interaction studies involving 3,5-Dichlorophenyldiazonium tetrafluoroborate focus on its reactivity with nucleophiles and other electrophiles. These studies are essential for understanding its behavior in various chemical environments and applications. Additionally, research into its potential toxicological effects emphasizes the need for careful handling due to its reactive nature and possible mutagenicity.

Several compounds exhibit similarities to 3,5-Dichlorophenyldiazonium tetrafluoroborate due to their structural features or functional groups. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Nitrophenyldiazonium tetrafluoroborate | C₆H₄N₂BF₄ | Contains a nitro group; used in dye synthesis |

| 2-Chlorophenyldiazonium tetrafluoroborate | C₆H₄ClN₂BF₄ | Chlorine substitution at different position |

| Benzene diazonium tetrafluoroborate | C₆H₅N₂BF₄ | Simplest diazonium salt; widely studied |

The uniqueness of 3,5-Dichlorophenyldiazonium tetrafluoroborate lies in its specific chlorination pattern and the stability imparted by the tetrafluoroborate counterion, which enhances its utility in synthetic applications compared to other diazonium salts.

The diazotization of 3,5-dichloroaniline represents a classical transformation that proceeds through well-established mechanistic pathways involving nitrosonium ion formation and subsequent nucleophilic attack by the aromatic amine [1] [2] [3]. The process begins with the generation of nitrosonium ion (NO+) from sodium nitrite and acid, which serves as the key electrophilic species in the diazotization mechanism [3] [4].

Nitrosonium Ion Formation

The initial step involves the protonation of nitrous acid, generated in situ from sodium nitrite and hydrochloric acid or sulfuric acid [3] [5]. The protonated nitrous acid undergoes dehydration to form the nitrosonium ion according to the following sequence:

Step 1: NaNO₂ + HCl → HNO₂ + NaCl

Step 2: HNO₂ + H⁺ → H₂NO₂⁺

Step 3: H₂NO₂⁺ → NO⁺ + H₂O

The nitrosonium ion formation is rapid and establishes an equilibrium under acidic conditions [4]. Loss of water from protonated nitrous acid generates the nitrosonium ion, which is the reactive species in the reaction of amines with nitrous acid [4].

Mechanistic Pathway for Diazonium Formation

The diazotization mechanism proceeds through several discrete steps involving nucleophilic attack by the aromatic amine on the nitrosonium ion [2] [5]. The nitrogen atom of 3,5-dichloroaniline shares its lone pair electrons with the nitrosonium ion, forming an N-nitrosamine intermediate [5].

The mechanism continues with keto-enol tautomerism of the N-nitrosamine to give a diazotic acid [5]. Subsequent protonation of the diazotic acid followed by water loss results in the formation of the diazonium ion [3] [5]. The presence of chlorine substituents at the 3 and 5 positions influences the electronic properties and reactivity of the aromatic ring, affecting the overall reaction kinetics [6].

Temperature Control and Stability Considerations

Temperature control is critical for successful diazotization of 3,5-dichloroaniline. The reaction must be maintained at temperatures between 0-5°C to prevent decomposition of the diazonium salt [3] [7]. At temperatures above 5°C, diazonium salts in aqueous solution have been known to decompose, often explosively, to liberate nitrogen gas [7]. However, temperatures too low can cause crystallization, which creates handling issues as diazonium salts should never be dried upon isolation due to explosive hazards [7].

Process chemists have conducted extensive thermal studies demonstrating that some diazonium reactions can be safely conducted well above 5°C, though as a precaution, industrial processes typically maintain temperatures below 15°C [7]. The diazotization of 3,5-dichloroaniline specifically requires careful temperature control due to the electron-withdrawing effects of the chlorine substituents, which can affect the stability of the resulting diazonium ion .

Salt Metathesis for Tetrafluoroborate Stabilization

Salt metathesis provides an effective route for converting initially formed diazonium chlorides to more stable tetrafluoroborate salts [9] [10] [11]. This approach offers significant advantages in terms of product stability and handling safety compared to direct synthesis methods.

Metathesis Reaction Mechanism

The salt metathesis reaction involves the exchange of counterions between the diazonium chloride and tetrafluoroboric acid or sodium tetrafluoroborate [9] [10]:

[C₆H₃Cl₂N₂]Cl + HBF₄ → [C₆H₃Cl₂N₂]BF₄ + HCl

The tetrafluoroborate anion provides enhanced stability compared to chloride due to its lower nucleophilicity and ability to form tight ion pairs with the diazonium cation [12] [13]. The tetrafluoroborate salt is more stable than the chloride, making it readily isolable while the chloride salt is explosive [9] [11].

Stabilization Mechanisms

Fluoroboric acid functions as a stabilizing agent for diazonium salts through the formation of stable complexes involving coordination interactions [13] [14]. The stabilization mechanism involves several key aspects:

Coordination Interactions: Fluoroboric acid, being a Lewis acid, readily coordinates with the diazonium ion, forming a complex that hinders the decomposition of the diazonium salt [13] [14]. The coordination may involve interactions such as hydrogen bonding and ionic interactions, contributing to the overall stability of the complex [13].

Decomposition Pathway Inhibition: The addition of fluoroboric acid serves to inhibit the primary decomposition pathway of diazonium salts, which involves the release of nitrogen gas [14]. By slowing down this reaction, fluoroboric acid effectively extends the lifespan of diazonium salts, allowing for their controlled use in various synthetic applications [14].

Process Optimization

The salt metathesis approach allows for optimization of both safety and yield parameters [10]. The initially formed diazonium salt, typically the chloride, can be transformed into its tetrafluoroborate by treatment with ammonium tetrafluoroborate, sodium tetrafluoroborate, or tetrafluoroboric acid [10]. This method becomes particularly valuable when the direct use of tetrafluoroboric acid presents problems regarding safety or cost considerations [10].

The precipitation of the tetrafluoroborate salt occurs readily in ice-cold conditions, facilitating product isolation and purification [12]. Studies have demonstrated that aryldiazonium tetrafluoroborates can be obtained in high purity and yield through this metathesis approach .

Industrial-Scale Production Techniques and Process Engineering

Industrial production of 3,5-dichlorophenyldiazonium tetrafluoroborate requires sophisticated process engineering approaches to ensure safe handling of hazardous intermediates while maintaining high efficiency and product quality [15] [16] [17].

Continuous Flow Technology

Continuous flow technology has emerged as the preferred approach for industrial-scale diazonium salt production due to enhanced safety profiles and improved process control [16] [17] [18]. Flow chemistry enables the continuous preparation of transient species using small volume reactor technology and directly couples their formation into subsequent consuming reaction steps [16].

Reactor Design and Configuration: Industrial flow systems typically employ T-mixing configurations where sodium nitrite solution, hydrochloric acid, and the aromatic amine solution are combined in specific sequences [16]. The reactor setup consists of multiple HPLC pumps delivering variable concentrations of different reaction inputs, with ReactIR analysis incorporated for real-time monitoring [16].

Temperature and Residence Time Control: Flow systems allow precise temperature control, typically maintaining 0-10°C for diazotization followed by immediate conversion to tetrafluoroborate salts [17]. Residence times can be optimized from 15 seconds to 10 minutes depending on the specific substrate and reaction conditions [16]. The diazotization process is typically performed at 10°C with a residence time of 10 minutes, followed by fluorination processes at higher temperatures [17].

Continuous Production Systems

Industrial-scale continuous production systems have been developed that eliminate the isolation of hazardous aryl diazonium salts while facilitating efficient product formation [19] [18]. These systems incorporate pre-mixing tanks connected in series with diazotization reactors, allowing for controlled feeding of reactants and precise temperature management [19].

Process Parameters: Industrial systems typically operate with stirring speeds controlled at 300-400 rpm in pre-mixing tanks [19]. Temperature control is maintained at 15-20°C through jacket and coil systems, with flow rates optimized for specific production requirements [19]. The systems can handle feed rates of 150-660 kg/h depending on the scale and product requirements [19].

Scale-Up Considerations: Large-scale production faces challenges due to thermal instability of diazonium compounds [12]. Continuous flow reactors with precise temperature control and in-situ quenching minimize decomposition risks [12]. The transformation from batch to continuous flow mode helps mitigate and limit risks associated with handling large amounts of hazardous reagents and intermediates [18].

Green Chemistry Approaches in Diazonium Salt Synthesis

The development of environmentally sustainable methodologies for diazonium salt synthesis has become increasingly important, leading to several innovative green chemistry approaches that minimize environmental impact while maintaining synthetic efficiency [22] [21] [23].

Solvent-Free Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry approaches for diazonium salt formation [23] [24]. These methods eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation procedures [23].

Mechanistic Advantages: Solvent-free conditions enable direct contact between reactants, often leading to enhanced reaction rates and improved selectivity [23]. The solid-acid reagents enhance coupling reactions under grinding conditions, providing efficient diazonium salt formation at room temperature [24].

Process Implementation: Typical solvent-free procedures involve grinding aromatic amines with solid sodium nitrite in the presence of solid acid catalysts such as p-toluenesulfonic acid [24]. The reaction can be completed within 20 seconds to 1 hour, depending on the specific substrate and catalyst system [25].

Microwave-Assisted Synthesis

Microwave-assisted diazotization has demonstrated significant advantages in terms of reaction time reduction and energy efficiency [26] [27]. The microwave heating effects prove very effective for the diazotization process, enabling rapid and selective transformations [26].

Process Optimization: Microwave-assisted reactions are typically initiated in acidic media with products stabilized in slightly basic medium using sodium hydroxide as neutralizer [26] [27]. Optimum reaction times of 2 minutes can be achieved using medium-high microwave power settings [26] [27]. The faster microwave heating and microwave effects significantly enhance the diazotization process compared to conventional heating methods [26].

Parameter Control: All experimental conditions including reagent concentrations, microwave power, and reaction time can be precisely optimized [26]. Typical optimum concentrations for sodium nitrite and hydrochloric acid are 300 ppm and 0.006 M respectively [26].

Supported Catalyst Systems

The use of supported catalysts represents another significant green chemistry approach, particularly for industrial applications [21]. Cation-exchange resin-supported diazonium salts provide enhanced thermal stability while eliminating the need for environmentally harmful inorganic acids [21].

Catalyst Design: Strong acid cation-exchange resins such as Amberlyst-15 serve both as acid and anion providers in the synthesis [21]. The optimal yield of resin-supported diazonium salts can reach up to 80% with initial decomposition temperatures around 55°C [21].

Environmental Benefits: This synthesis method eliminates environmentally harmful inorganic acids and expensive tert-butyl nitrites while providing good storage stability [21]. The approach demonstrates significant advantages in terms of cost reduction and environmental impact minimization [21].

Flow Chemistry for Green Synthesis

Continuous flow chemistry provides inherent green chemistry advantages through reduced waste generation, improved atom economy, and enhanced energy efficiency [25] [28] [29]. Flow systems enable multiplex synthesis of compound libraries with efficient parameter screening capabilities [28].

Microreactor Technology: Miniaturized flow platforms equipped with built-in flow distributors and multiple microreactors can execute various reaction types in parallel under diverse conditions [28]. These systems achieve conversions of 98% in approximately 2.4 minutes for azo compound synthesis [25] [29].

Scale-Up Capabilities: Flow systems demonstrate excellent scalability, with good reaction conversions ranging between 66-91% when scaled up using larger diameter tubing [25] [29]. The approach enables efficient optimization of organic synthesis with better reproducibility and higher selectivity compared to batch processes [28].

Enzymatic Approaches

Recent developments in enzymatic diazonium synthesis represent a cutting-edge green chemistry approach utilizing vanadium-dependent haloperoxidases for diazo compound preparation [30]. This chemoenzymatic strategy enables preparation of stabilized diazo compounds through enzymatic halide recycling [30].

Mechanism and Efficiency: The enzymatic approach involves vanadium-bound hypohalite species that participate in N-halogenation of hydrazones followed by elimination to form diazo compounds [30]. The method achieves yields of 74-95% and operates under mild, biocompatible conditions [30].

Substrate Scope: The enzymatic method demonstrates broad applicability, successfully preparing methyl-, propyl-, isopropyl- and butyl diazos in high yields with excellent turnover numbers ranging from 2960-3160 [30]. The approach provides a safe and biocompatible strategy for accessing diazo compounds while expanding the synthetic applications of enzymatic halide recycling [30].

3,5-Dichlorophenyldiazonium tetrafluoroborate represents a well-defined crystalline diazonium salt with the molecular formula C₆H₃Cl₂N₂·BF₄ and a molecular weight of 260.81 g/mol [1] [2] [3]. The compound crystallizes as a powder with varying color from tan to colorless, depending on purity and recrystallization conditions [4] [5] [6].

The crystallographic structure exhibits typical diazonium salt characteristics, with the diazonium cation [C₆H₃Cl₂N₂]⁺ paired with the tetrafluoroborate anion [BF₄]⁻. Based on X-ray crystallographic studies of related benzenediazonium tetrafluoroborate compounds, the nitrogen-nitrogen bond distance is approximately 1.083 Å, which is nearly identical to the bond length in dinitrogen gas [7]. The carbon-nitrogen bond configuration maintains the characteristic linear geometry typical of diazonium functional groups [8] [7].

The crystal packing is stabilized by ionic interactions between the positively charged diazonium group and the tetrafluoroborate counterion. The presence of two chlorine substituents at the 3 and 5 positions introduces electron-withdrawing effects that influence both the electronic properties and crystal stability. The tetrafluoroborate anion provides enhanced thermal stability compared to other counterions such as chloride, making this salt suitable for isolation and storage under appropriate conditions [2] [9].

Table 1: Crystallographic and Physical Properties

| Property | Value | Reference/Notes |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂N₂·BF₄ | Multiple sources confirm |

| Molecular Weight (g/mol) | 260.81 | Calculated from molecular formula |

| CAS Number | 350-67-4 | Standard CAS registry |

| Crystal Form | Crystalline powder | Commercial specifications |

| Color | Tan to colorless | Variable depending on purity |

| Storage Temperature | -20°C | Recommended storage condition |

| Melting Point | Decomposes before melting | Thermal analysis shows decomposition |

| Density (g/cm³) | ~1.5-1.7 (estimated) | Similar to other diazonium salts |

| N-N Bond Distance (Å) | ~1.083 (typical for diazonium) | X-ray data for similar compounds |

| C-N Bond Configuration | Linear | Typical diazonium geometry |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of 3,5-dichlorophenyldiazonium tetrafluoroborate reveals characteristic aromatic signals in the typical range of 7-8 parts per million. The symmetrical substitution pattern results in simplified spectral patterns due to the equivalent environments of the aromatic protons. The presence of two chlorine atoms at the 3 and 5 positions creates a characteristic three-proton pattern corresponding to the remaining aromatic hydrogens [10] [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides valuable information about the electronic environment of the aromatic carbons. The diazonium-bearing carbon appears significantly downfield due to the strong electron-withdrawing nature of the diazonium group. The chlorine-substituted carbons show characteristic chemical shifts influenced by the halogen substitution effects [10].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy confirms the presence of the tetrafluoroborate counterion through its characteristic spectral signature. The tetrafluoroborate anion exhibits a distinctive pattern that serves as a reliable identifier for this counterion [12].

Infrared Spectroscopy

Infrared spectroscopy of 3,5-dichlorophenyldiazonium tetrafluoroborate shows absorption bands consistent with the expected structure [4] [5] [6]. The nitrogen-nitrogen triple bond stretch of the diazonium group appears in the region of 2200-2300 cm⁻¹, providing direct evidence for the presence of the diazonium functional group. Additional characteristic bands include aromatic carbon-hydrogen stretches, carbon-carbon aromatic stretches, and tetrafluoroborate-related absorptions.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals strong absorption in the ultraviolet region attributed to electronic transitions within the diazonium chromophore [13]. The presence of chlorine substituents influences the electronic properties and consequently affects the absorption characteristics. These spectroscopic features are valuable for both identification and quantitative analysis purposes.

Table 2: Spectroscopic Properties

| Technique | Key Features/Ranges | Diagnostic Significance |

|---|---|---|

| IR Spectroscopy | Consistent with structure; N≡N stretch expected ~2200-2300 cm⁻¹ | Confirms diazonium group presence |

| ¹H NMR | Aromatic protons in typical region (7-8 ppm) | Confirms aromatic substitution pattern |

| ¹³C NMR | Aromatic carbons; diazonium carbon significantly downfield | Electronic effects of substituents |

| ¹⁹F NMR | Tetrafluoroborate anion shows characteristic pattern | Confirms counterion identity |

| UV-Vis Spectroscopy | Strong absorption in UV region due to diazonium chromophore | Electronic transitions characteristic |

Thermal Stability and Decomposition Kinetics

Thermal Stability Assessment

3,5-Dichlorophenyldiazonium tetrafluoroborate exhibits thermal stability characteristics typical of halogenated diazonium tetrafluoroborate salts. Based on comprehensive thermal analysis studies of related arenediazonium tetrafluoroborates, the compound demonstrates stability at room temperature but begins decomposition at elevated temperatures [14] [15].

Research on similar halogenated diazonium compounds indicates that decomposition typically initiates between 90-150°C, with halogen-substituted variants showing decomposition temperatures in the range of 74-174°C [14]. The specific substitution pattern of chlorine atoms at the 3 and 5 positions influences both the thermal stability and decomposition characteristics through electronic effects.

Decomposition Kinetics

Differential Scanning Calorimetry studies on arenediazonium tetrafluoroborate salts reveal that decomposition follows predictable kinetic patterns [14]. The decomposition mechanism primarily involves the Balz-Schiemann reaction, characterized by the release of nitrogen gas and boron trifluoride, leading to the formation of the corresponding aryl fluoride (3,5-dichlorofluorobenzene) [14] [16].

The decomposition enthalpy for halogenated diazonium compounds typically ranges from 25-72 kilojoules per mole, with the specific value depending on the substitution pattern and electronic effects [14]. The kinetic parameters follow Arrhenius behavior, with activation energies that reflect the stability of the diazonium group under thermal stress.

Solubility Behavior in Polar and Non-Polar Solvents

Polar Solvent Systems

3,5-Dichlorophenyldiazonium tetrafluoroborate exhibits characteristic solubility patterns typical of diazonium tetrafluoroborate salts in polar solvents [9] [17] [18]. The compound shows good solubility in polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide [9] [17]. These solvents provide effective solvation of both the cationic diazonium group and the tetrafluoroborate anion through dipolar interactions.

Acetonitrile represents an excellent solvent choice for both synthetic applications and analytical procedures, offering complete dissolution while maintaining chemical stability [9] [18] [19]. The high dielectric constant and dipolar nature of acetonitrile facilitate effective ion solvation, making it suitable for electrochemical and spectroscopic studies.

Dimethylformamide and dimethyl sulfoxide provide even higher solvating power due to their strong donor properties and high dielectric constants [4] [6] [9]. Solutions in these solvents appear as clear to slightly hazy solutions, with the compound maintaining stability for extended periods under appropriate storage conditions.

Aqueous and Protic Solvent Behavior

Water solubility is limited due to the tendency toward hydrolysis, which can lead to decomposition and formation of the corresponding phenol [9] [20]. The compound shows only slight solubility in pure water, with the dissolution process competing with hydrolytic decomposition pathways.

Polar protic solvents such as methanol and ethanol provide moderate solubility with better stability than aqueous systems [9] [19]. These solvents are commonly used in synthetic procedures and purification protocols, offering a balance between solubility and chemical stability.

Non-Polar Solvent Incompatibility

Hydrocarbon solvents and other non-polar media show minimal interaction with 3,5-dichlorophenyldiazonium tetrafluoroborate due to the ionic nature of the compound [9]. The lack of appropriate solvation mechanisms for ionic species results in essentially complete insolubility in these solvent systems.

Ethereal solvents such as diethyl ether demonstrate poor solvating ability for the ionic diazonium salt, resulting in very limited solubility [9]. However, ether systems are frequently employed in synthetic procedures for precipitation and purification purposes, taking advantage of this low solubility.

Crown Ether Solubilization

Crown ether complexation can enhance solubility in non-polar media through ion-pair formation [9]. This approach enables the use of diazonium salts in organic solvents that would otherwise be incompatible, expanding the range of synthetic applications and reaction conditions.

Table 4: Solubility Behavior in Various Solvents

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Slightly soluble | Limited by hydrolysis tendency |

| Polar Protic (Methanol, Ethanol) | Moderately soluble | Good for synthesis and purification |

| Polar Aprotic (Acetonitrile) | Soluble | Excellent for reactions and analysis |

| Polar Aprotic (DMF, DMSO) | Highly soluble | Very good solvating power |

| Polar Aprotic (Acetone) | Soluble (used for recrystallization) | Standard recrystallization solvent |

| Non-polar (Hydrocarbons) | Insoluble | No interaction with tetrafluoroborate |

| Ethereal Solvents | Insoluble to slightly soluble | Poor solvation of ionic species |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive